Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Overview
Description
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate (M2M4ODQC) is a chemical compound derived from the family of quinazolines. It is an important molecule for a wide variety of applications in the pharmaceutical, cosmetic, and food industries. In particular, it has been used for the synthesis of a variety of drugs and other compounds.
Scientific Research Applications
Medicinal Chemistry
Quinazolinone derivatives, like Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate, are known for their potential in medicinal chemistry due to their antibacterial, antiviral, and anticancer properties . They serve as scaffolds for synthesizing various biologically active agents, with the ability to modify their structure for enhanced activity.
Agriculture
In agriculture, compounds such as Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be explored for their antimicrobial properties to protect crops from pathogens . Their potential use in developing plant protection agents is an area of ongoing research.
Material Science
The compound’s structural features make it a candidate for material science applications, particularly in the development of organic semiconductors and photovoltaic materials . Its molecular structure could be utilized in creating compounds with specific electronic properties.
Environmental Science
Environmental science can benefit from the study of quinazolinone derivatives in the context of environmental remediation. These compounds could be used to synthesize materials that help in the adsorption and breakdown of pollutants .
Biochemistry
In biochemistry, Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be used to study enzyme inhibition and receptor binding due to its structural similarity to several bioactive molecules . This can lead to the discovery of new biochemical pathways and targets.
Pharmacology
Pharmacologically, this compound can be a precursor in the synthesis of various drugs. Its role in the development of novel therapeutic agents, especially targeting neurological disorders and cancers, is a significant application .
Green Chemistry
The synthesis of Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate itself can be optimized using green chemistry principles, reducing the environmental impact of chemical synthesis and promoting sustainability .
Analytical Chemistry
Finally, in analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to identify or quantify similar compounds in complex mixtures, aiding in quality control and research .
properties
IUPAC Name |
methyl 2-methyl-4-oxo-3H-quinazoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-12-9-5-7(11(15)16-2)3-4-8(9)10(14)13-6/h3-5H,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQNRLWZDAFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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